molecular formula C16H17N5O2 B2594561 N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2109481-93-6

N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2594561
CAS No.: 2109481-93-6
M. Wt: 311.345
InChI Key: INWKECOJIQBZAV-UHFFFAOYSA-N
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Description

N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound featuring a fused triazolopyrazine core. The compound’s structure includes a 4-oxo-4,5-dihydrotriazolo[1,5-a]pyrazine backbone substituted with a phenyl group at position 6 and an N-butyl carboxamide at position 2. These substituents influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for target engagement and pharmacokinetics .

Properties

IUPAC Name

N-butyl-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-2-3-9-17-15(22)13-14-16(23)18-12(10-21(14)20-19-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWKECOJIQBZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate nitrile or isocyanide under acidic or basic conditions.

    Formation of the Pyrazine Ring: The triazole intermediate is then reacted with a diketone or a similar compound to form the fused triazolopyrazine structure.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

The compound has shown potential as an anticancer agent. Research indicates that derivatives of triazolo[1,5-a]pyrazines exhibit selective inhibition of c-Met kinases, which are implicated in various cancers. For instance, a derivative was selected as a preclinical candidate for the treatment of non-small cell lung cancer due to its favorable pharmacokinetic properties and potent inhibition at low concentrations (0.005 µM) . This highlights the compound's potential in developing targeted cancer therapies.

1.2 Inhibition of Enzymes

N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has been investigated for its inhibitory effects on specific enzymes relevant to disease pathways. For example, studies on structure-activity relationships (SAR) have shown that modifications to the triazole and pyrazine components can enhance the inhibitory potency against certain targets . This adaptability makes it a candidate for further exploration in drug design.

Pharmacological Applications

2.1 Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Some derivatives have been explored for their effects on neurotransmitter systems and neuroprotective activities . The modulation of these pathways could provide therapeutic avenues for conditions like Huntington's disease and other neurodegenerative disorders.

2.2 Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties associated with triazolo[1,5-a]pyrazines. Compounds within this family have been reported to exhibit significant anti-inflammatory activity through the inhibition of pro-inflammatory cytokines . This suggests that this compound could be useful in developing treatments for inflammatory diseases.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with altered biological activities. The ability to modify substituents on the pyrazine ring allows researchers to tailor compounds for specific therapeutic targets .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective inhibition of c-Met kinases; preclinical candidate for lung cancer therapy .
Study BNeurological EffectsInvestigated neuroprotective properties; potential applications in Huntington's disease .
Study CAnti-inflammatory ActivityShowed significant reduction in pro-inflammatory cytokines .

Mechanism of Action

The mechanism by which N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrazine scaffold is highly modular, enabling structural modifications that tailor bioactivity. Below is a comparative analysis of structurally related compounds, focusing on substituents, synthetic routes, and biological activities:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Differences Biological Activity References
N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide - 6-Phenyl
- N-butyl carboxamide
Reference compound Potential BACE inhibition, antidiabetic activity
N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydrotriazolo[1,5-a]pyrazine-3-carboxamide - 6-Methyl
- 3-Cyanophenyl carboxamide
- Methyl at C6 reduces steric bulk vs. phenyl
- Cyanophenyl enhances electron-withdrawing effects
Not explicitly reported; likely modulates solubility and target affinity
N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydrotriazolo[1,5-a]pyrazine-3-carboxamide - 6-Methyl
- 2-Furylmethyl carboxamide
- Furyl group introduces heterocyclic π-system
- May improve metabolic stability vs. alkyl chains
Supplier-listed; no activity data
6-Methyl-4-oxo-N-propyl-4,5-dihydrotriazolo[1,5-a]pyrazine-3-carboxamide - 6-Methyl
- N-propyl carboxamide
- Shorter alkyl chain (propyl vs. butyl) reduces lipophilicity Research chemical; structural analog for SAR studies
4-Amino-6-phenyl-6,7-dihydrotriazolo[1,5-a]pyrazine derivatives - 4-Amino
- 6-Phenyl
- Amino at C4 vs. oxo group
- 6,7-Dihydro vs. 4,5-dihydro saturation
BACE1/2 inhibitors (Alzheimer’s disease)
6-(4-Chlorophenyl)-4-oxo-4,5-dihydrotriazolo[1,5-a]pyrazine-3-carboxamide - 6-(4-Chlorophenyl) - Chlorine enhances hydrophobicity and halogen bonding Supplier-listed; potential enhanced target binding

Pharmacological Profile

  • BACE Inhibition: 4-Amino-6-phenyl-6,7-dihydro derivatives (e.g., ) show direct BACE1/2 inhibition, while the oxo-containing N-butyl-6-phenyl analog may rely on alternative binding motifs.
  • Antidiabetic Activity : Tetrahydrotriazolopyrazines (e.g., 4,5,6,7-tetrahydro derivatives ) exhibit DPP-4 inhibition, suggesting ring saturation influences conformational flexibility and enzyme interaction.
  • Anticancer Activity: Thieno-fused triazolopyrimidines (e.g., ) demonstrate selective anticancer effects, though triazolopyrazines with phenyl/alkyl substituents lack comparable data.

Structure-Activity Relationship (SAR) Insights

  • C6 Substituents : Phenyl groups (vs. methyl or chlorophenyl) enhance aromatic stacking interactions, critical for BACE inhibition .
  • N-Alkyl Chains : Butyl (C4) chains improve lipophilicity and blood-brain barrier penetration vs. shorter chains (propyl) .
  • Core Saturation : 4,5-Dihydro vs. 6,7-dihydro configurations alter ring planarity, affecting binding to flat enzymatic pockets .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors
N-butyl-4-oxo-6-phenyl-4,5-dihydrotriazolo[1,5-a]pyrazine-3-carboxamide C₁₇H₁₈N₅O₂ 324.36 2 4
N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydrotriazolo[1,5-a]pyrazine-3-carboxamide C₁₂H₁₁N₅O₃ 273.25 2 5
6-Methyl-4-oxo-N-propyl-4,5-dihydrotriazolo[1,5-a]pyrazine-3-carboxamide C₁₀H₁₃N₅O₂ 235.25 2 4

Biological Activity

N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic compound that belongs to the triazolo-pyrazine family. This class of compounds has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this specific compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5OC_{13}H_{15}N_5O with a molecular weight of approximately 245.29 g/mol. The compound features a triazole ring fused with a pyrazine structure, which is crucial for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of triazolo-pyrazine derivatives. For instance, derivatives similar to N-butyl-4-oxo-6-phenyl compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The compound demonstrated significant inhibition of c-Met kinase at nanomolar levels (IC50 = 48 nM), indicating its potential as an anticancer agent targeting specific pathways in tumorigenesis .

Antibacterial Activity

The antibacterial properties of triazolo-pyrazines have also been explored extensively. In vitro studies have shown that certain derivatives exhibit moderate to good antibacterial activities against Gram-positive and Gram-negative bacteria:

CompoundBacteriaMIC (µg/mL)
Compound 2eStaphylococcus aureus32
Compound 2eEscherichia coli16

These findings suggest that modifications in the chemical structure can enhance antibacterial efficacy .

Anti-inflammatory Activity

Research indicates that triazolo-pyrazines possess anti-inflammatory properties as well. For example, derivatives have been tested for their ability to reduce inflammation markers in cellular models. The structure–activity relationship (SAR) analysis revealed that specific substituents on the pyrazine ring significantly influence the anti-inflammatory activity.

Case Study: Synthesis and Evaluation

A study synthesized various triazolo-pyrazine derivatives and evaluated their biological activities through a series of assays:

  • Synthesis : Compounds were synthesized using standard organic chemistry techniques.
  • Evaluation : Biological assays included cytotoxicity tests against cancer cell lines and antibacterial susceptibility testing.
  • Results : Some derivatives exhibited IC50 values comparable to established drugs, highlighting their potential for further development.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-butyl-4-oxo-6-phenyl derivatives to target proteins involved in cancer progression and bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance binding interactions with biological targets .

Q & A

Advanced Research Question

  • DFT/TDDFT Calculations: Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to assess charge-transfer properties. For example, fluorescence probes like 4-(5-R-thiophen-2-yl)-triazolopyrimidines use π-π stacking and electron transfer mechanisms, which can be modeled computationally .
  • Molecular Docking: Simulate binding to therapeutic targets (e.g., BACE1 or sigma receptors) using software like AutoDock Vina. Align results with experimental IC₅₀ values from enzymatic assays .
  • QSAR Modeling: Derive predictive models using descriptors like logP, polar surface area, and substituent electronegativity to optimize anticancer activity .

How can reaction conditions be optimized for one-pot Ugi-Huisgen tandem synthesis of triazolopyrazines?

Advanced Research Question
Key variables include temperature, solvent, and catalyst use:

  • Temperature: Conduct Ugi reaction at 25°C to prevent premature cyclization, followed by heating to 110°C in toluene to complete Huisgen cycloaddition .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor Ugi adduct formation, while non-polar solvents (toluene) enhance cyclization yields .
  • Catalyst Screening: Test Cu(I) or Ru(II) catalysts to accelerate Huisgen reactions, though non-catalytic conditions are preferred for purity .

What analytical techniques are critical for characterizing the structural integrity of N-butyl-4-oxo-6-phenyl-triazolopyrazine derivatives?

Basic Research Question

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regiochemistry (e.g., triazole ring fusion) and substituent placement. For example, the N-butyl group shows characteristic δ 0.8–1.5 ppm (triplet) in ¹H NMR .
  • X-ray Crystallography: Resolve crystal structures to validate bond lengths and angles, particularly for fused heterocycles .
  • HRMS: Confirm molecular formula (e.g., C₁₇H₁₈N₆O₂ for the target compound) with <5 ppm error .

How do substituents on the triazolopyrazine core influence anticancer activity?

Advanced Research Question
Substituent effects are evaluated via:

  • Electron-Withdrawing Groups (EWGs): Nitro or trifluoromethyl groups enhance electrophilicity, improving interactions with DNA or enzyme active sites. Example: 3-(trifluoromethyl) derivatives show GP ≤ 50% in leukemia CCRF-CEM cells .
  • Aromatic vs. Aliphatic Chains: Phenyl groups (as in 6-phenyl substituents) improve π-π stacking with cellular targets, while N-butyl chains enhance lipophilicity (logP ~2.5) and membrane permeability .
  • Hybridization: Fusing thiophene or quinazoline rings (e.g., thieno[2,3-e]triazolopyrimidines) increases planar surface area, correlating with improved cytotoxicity (GP = 32–58%) .

What strategies are effective in scaling up triazolopyrazine synthesis while maintaining yield and purity?

Advanced Research Question

  • Flow Chemistry: Implement continuous flow reactors for Ugi-4CR steps to reduce reaction time (2–4 hours vs. 24 hours batch) and improve reproducibility .
  • Purification Techniques: Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate >95% pure products .
  • Green Chemistry: Replace toluene with cyclopentyl methyl ether (CPME) for cyclization steps to reduce toxicity .

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